Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine
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Overview
Description
Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a propyl group attached to the triazole ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with cyclopropylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
- 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
Uniqueness
Cyclopropyl(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, may enhance its stability and reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
cyclopropyl-(2-methyl-5-propyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-3-4-8-12-10(14(2)13-8)9(11)7-5-6-7/h7,9H,3-6,11H2,1-2H3 |
InChI Key |
ZZBFFLGOJJHYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C(C2CC2)N)C |
Origin of Product |
United States |
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